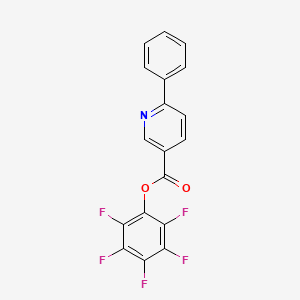

Pentafluorophenyl 6-phenylnicotinate

Descripción

Significance of Activated Esters in Modern Synthetic Organic Chemistry

Activated esters are carboxylic acid derivatives in which the alkoxy group is replaced by a more electron-withdrawing group, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. bachem.com This enhanced reactivity allows for the formation of amide and ester bonds under mild conditions, a critical advantage when dealing with sensitive or complex substrates. orgsyn.org

One of the most significant applications of activated esters is in peptide synthesis. researchgate.net The formation of peptide bonds requires precise control to prevent racemization of the chiral amino acid centers. Activated esters, with their tunable reactivity, offer a solution by enabling smooth coupling reactions that minimize this unwanted side reaction. Beyond peptides, activated esters are indispensable in the synthesis of natural products, the modification of polymers, and the creation of bioconjugates, where specific and gentle ligation is paramount. The development of a diverse array of activating groups has provided chemists with a toolkit to tackle a wide range of synthetic challenges.

Distinctive Characteristics and Advantages of Pentafluorophenyl Esters as Activating Groups

Among the various types of activated esters, pentafluorophenyl (PFP) esters have gained considerable prominence. researchgate.net The pentafluorophenyl group is a powerful electron-withdrawing moiety, which significantly activates the ester carbonyl for nucleophilic attack. This high reactivity allows for rapid and efficient bond formation, often at room temperature.

A key advantage of PFP esters is their remarkable stability, particularly their resistance to hydrolysis compared to other common activated esters like N-hydroxysuccinimide (NHS) esters. This stability allows for easier handling, purification, and storage of the activated species, and provides a wider window for conducting reactions in the presence of water, a crucial feature for bioconjugation applications. Furthermore, the by-product of the reaction, pentafluorophenol (B44920), is generally less reactive and can be readily removed from the reaction mixture. The combination of high reactivity, stability, and ease of use has solidified the position of PFP esters as a premier choice for a multitude of synthetic transformations, including solid-phase peptide synthesis and the preparation of complex organic molecules.

| Property | Pentafluorophenyl (PFP) Esters | N-Hydroxysuccinimide (NHS) Esters |

| Reactivity | High | High |

| Stability to Hydrolysis | More stable | Less stable |

| By-product Removal | Generally straightforward | Water-soluble by-product |

| Common Applications | Peptide synthesis, bioconjugation, complex molecule synthesis | Peptide synthesis, bioconjugation |

This table provides a general comparison of PFP and NHS esters, two commonly used classes of activated esters.

Positioning of Pentafluorophenyl 6-Phenylnicotinate within the Landscape of Activated Nicotinate (B505614) Derivatives

Nicotinic acid and its derivatives are important structural motifs found in numerous biologically active compounds and functional materials. The activation of the carboxylic acid functionality of nicotinic acid derivatives is a key step in their incorporation into larger molecules. While various activating groups can be employed, the use of the pentafluorophenyl ester to form this compound places it within the class of highly reactive and stable activated nicotinate derivatives. The presence of the phenyl group at the 6-position of the pyridine (B92270) ring can influence the electronic properties and steric environment of the molecule, potentially modulating its reactivity and selectivity in coupling reactions compared to other substituted or unsubstituted nicotinates.

Academic and Research Rationale for Investigating the Chemical Compound

The investigation into this compound is driven by the desire to expand the toolkit of synthetic chemists. The unique combination of a highly activated ester with a substituted nicotinic acid framework suggests several avenues of research. Scientists would be interested in exploring its efficacy in the synthesis of novel peptides and peptidomimetics containing the 6-phenylnicotinoyl moiety, which could impart specific conformational constraints or biological activities. Furthermore, its potential in the synthesis of new small-molecule libraries for drug discovery, as well as in the development of novel polymers and materials with tailored properties, provides a strong rationale for its detailed study. The synthesis and characterization of this compound, followed by a thorough evaluation of its reactivity profile with a range of nucleophiles, would be a critical first step in unlocking its full potential in organic synthesis.

Structure

3D Structure

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 6-phenylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8F5NO2/c19-12-13(20)15(22)17(16(23)14(12)21)26-18(25)10-6-7-11(24-8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPUNKGUYBKZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640183 | |

| Record name | Pentafluorophenyl 6-phenylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934570-41-9 | |

| Record name | Pentafluorophenyl 6-phenylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of Pentafluorophenyl 6 Phenylnicotinate

Nucleophilic Acyl Substitution Reactions

Pentafluorophenyl esters are classified as 'active esters', designed specifically to undergo nucleophilic acyl substitution under mild conditions. rsc.orgwikipedia.org The ester's carbonyl carbon is highly electrophilic due to the powerful electron-withdrawing nature of the pentafluorophenoxy group. nih.gov This activation facilitates reactions with a wide array of nucleophiles to generate products such as amides and other esters. rsc.orgnih.gov

Amidation Reactions and Amide Bond Formation

The reaction of PFP esters with primary and secondary amines is a cornerstone of modern amide bond synthesis, particularly in the field of peptide chemistry. wikipedia.orgnih.gov These reactions are known for their efficiency and for proceeding under gentle conditions, which preserves sensitive functional groups and stereochemical integrity. rsc.orgnih.gov PFP esters are considered highly effective acylating agents for amines, rivaling other common reagents like N-hydroxysuccinimidyl (NHS) esters. wikipedia.orgnih.gov

Kinetics and Catalysis in Aminolysis (e.g., Tertiary Amine Promotion)

The aminolysis of PFP esters, while spontaneous, can be sluggish in the absence of a catalyst. google.com Research has shown that the addition of a non-nucleophilic tertiary amine base, such as diisopropylethylamine (DIEA), significantly accelerates the rate of amide formation. google.com The base is thought to deprotonate the amine nucleophile, increasing its nucleophilicity, or to facilitate the departure of the pentafluorophenoxide leaving group.

Table 1: Effect of Tertiary Amine Catalyst on Amidation of PFP Esters

| Reactants | Catalyst | Reaction Time | Outcome | Source |

|---|---|---|---|---|

| PFP Ester + Primary Amine (e.g., Benzylamine) | None | >12 hours | Sluggish reaction | google.com |

Influence of Substrate and Nucleophile Structure on Reactivity

The efficiency of the amidation reaction is dependent on the structural characteristics of both the PFP ester substrate and the amine nucleophile. Studies on related systems, such as polymers containing PFP ester moieties, indicate that the reactivity towards amines is influenced by both the chemical structure and the physical size of the amine, the latter of which can affect its diffusion to the reactive site. researchgate.net

Furthermore, the position of the ester group on an aromatic ring (ortho, meta, or para) has been shown to alter the reactivity profile in post-polymerization modification studies. rsc.org For Pentafluorophenyl 6-phenylnicotinate, steric hindrance from the phenyl group at the 6-position of the pyridine (B92270) ring could potentially influence the rate of attack by bulky amine nucleophiles compared to less substituted nicotinates.

Transesterification Reactions

This compound is expected to undergo transesterification, which is the conversion of one ester into another through the exchange of the alcohol moiety. masterorganicchemistry.com This reaction can be catalyzed by either acid or base. masterorganicchemistry.com

Under basic conditions, using an alkoxide (e.g., sodium methoxide), the reaction proceeds via a two-step nucleophilic addition-elimination mechanism. masterorganicchemistry.com The alkoxide attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the pentafluorophenoxide leaving group is eliminated, yielding the new ester. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen is first protonated, which further increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com An alcohol molecule then acts as the nucleophile, attacking the carbonyl to initiate the substitution process through a series of protonation and deprotonation steps (PADPED). masterorganicchemistry.com

Cross-Coupling Reactions Involving Pentafluorophenyl Esters

Recent advances in synthetic methodology have established PFP esters as effective electrophilic reagents in transition-metal-catalyzed cross-coupling reactions. nih.gov Specifically, they have been successfully employed in the Palladium-catalyzed Suzuki-Miyaura cross-coupling to form ketones. nih.gov This transformation involves the selective cleavage of the C(acyl)-O bond and its reaction with an organoboron reagent. nih.gov

The reaction proceeds efficiently with standard Pd(0)/phosphine (B1218219) catalyst systems and demonstrates the utility of PFP esters beyond traditional amidation chemistry. nih.gov Research highlights the high reactivity of PFP esters compared to other ester types, allowing for chemoselective coupling. nih.gov

Table 2: Illustrative Suzuki-Miyaura Cross-Coupling of a PFP Ester

| PFP Ester | Boronic Acid | Catalyst System | Product | Source |

|---|

This table illustrates the general reactivity for the class of PFP esters.

Role of the Pentafluorophenoxy Moiety as a Leaving Group

The high reactivity of this compound in the aforementioned reactions is primarily due to the exceptional stability of the pentafluorophenoxy anion, which functions as the leaving group (a nucleofuge). nih.govnih.gov The quality of a leaving group is inversely related to its basicity; good leaving groups are weak bases. masterorganicchemistry.com

Pentafluorophenol (B44920) is a considerably strong acid (pKa ≈ 5.5 in water) compared to phenol (B47542) (pKa ≈ 10). rsc.org Its conjugate base, the pentafluorophenoxide anion, is therefore a weak base and highly stable. This stability arises from two factors:

Inductive Effect: The five highly electronegative fluorine atoms on the aromatic ring strongly withdraw electron density, effectively delocalizing and stabilizing the negative charge on the oxygen atom. nih.gov

Aromaticity: The charge is distributed throughout the electron-poor aromatic system.

This inherent stability makes the pentafluorophenoxy moiety an excellent nucleofuge, facilitating the cleavage of the C(acyl)-O bond during nucleophilic substitution and cross-coupling reactions. rsc.orgnih.govnih.gov

Intramolecular Cyclization Pathways and Heterocyclic Formation (e.g., Azafluorenones from Nicotinates)

The formation of polycyclic aromatic structures through intramolecular cyclization is a cornerstone of modern heterocyclic synthesis. The 6-phenylnicotinate scaffold is a key precursor for the synthesis of azafluorenones, a class of nitrogen-containing fluorenone analogs. semanticscholar.orgnih.gov While direct cyclization of the pentafluorophenyl ester variant is not widely documented, plausible mechanistic pathways can be proposed based on modern synthetic methods, such as transition metal-catalyzed C-H activation.

A probable route would involve an intramolecular palladium-catalyzed direct arylation of the phenyl ring at the C-5 position of the pyridine ring. nih.gov This type of reaction typically involves the formation of a palladacycle intermediate, followed by reductive elimination to form the new C-C bond, thereby constructing the fused tricyclic system of the azafluorenone core. The pentafluorophenyl ester group is an exceptionally reactive acylating agent and may not be stable to the conditions often required for such C-H functionalization reactions. Therefore, a more likely synthetic sequence would involve the cyclization of the more robust 6-phenylnicotinic acid or its corresponding methyl/ethyl ester, followed by activation of the resulting azafluorenone carboxylic acid to the pentafluorophenyl ester in a final step.

A proposed multi-step pathway is outlined below:

Hydrolytic Stability and Degradation Pathways in Various Solvents

Pentafluorophenyl esters are a class of "active esters" renowned for their high reactivity toward nucleophiles, which is balanced by a notable resistance to premature degradation. thieme-connect.de Specifically, PFP esters are recognized as being less susceptible to spontaneous hydrolysis than other common active esters, such as N-hydroxysuccinimidyl (NHS) esters. thieme-connect.comwikipedia.orgbroadpharm.com This enhanced stability allows for their use in a wider range of conditions, including purification steps that may involve aqueous washes. thieme-connect.denih.gov

The primary degradation pathway for this compound in the presence of water is hydrolysis, a form of nucleophilic acyl substitution. libretexts.org In this reaction, a water molecule (or a hydroxide (B78521) ion under basic conditions) attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which subsequently collapses, expelling the stable pentafluorophenoxide leaving group to yield 6-phenylnicotinic acid and pentafluorophenol.

The rate of hydrolysis is highly dependent on the pH and the solvent system. ias.ac.inresearchgate.net

pH: The reaction is significantly accelerated in basic media (pH > 8) due to the presence of the more potent hydroxide nucleophile. ias.ac.inchemrxiv.org In neutral or acidic media, the stability is considerably higher.

Solvent: The polarity of the solvent influences the stability of the reactants and the transition state. thieme-connect.deias.ac.in Hydrolysis is generally faster in polar, protic solvents like water or aqueous alcohol mixtures which can stabilize the charged transition state and participate directly in the reaction. In aprotic solvents, particularly non-polar ones, the rate of hydrolysis is substantially lower.

The expected stability profile is summarized in the table below.

Chemo- and Regioselectivity in Complex Molecular Architectures

A defining characteristic of pentafluorophenyl esters is their ability to act as highly chemoselective acylating agents. rsc.orgorganic-chemistry.orgacs.org The strong electron-withdrawing nature of the pentafluorophenyl ring renders the ester carbonyl carbon highly electrophilic, promoting rapid reaction with nucleophiles under mild conditions. thieme-connect.dersc.org This high reactivity, combined with a predictable hierarchy of nucleophile reactivity, allows for precise modification of complex molecules containing multiple functional groups.

Chemoselectivity: When this compound is presented with a substrate bearing various nucleophilic sites, it will preferentially react with the strongest or "softest" nucleophile available. The generally accepted order of reactivity for common biological functional groups is:

Thiol (-SH) > Primary Amine (-NH₂) > Secondary Amine (-NHR) > Phenolic Hydroxyl (-ArOH) > Aliphatic Hydroxyl (-ROH)

This selectivity allows for the targeted acylation of a specific amine or thiol group in the presence of numerous hydroxyl groups, a common challenge in bioconjugation and the synthesis of complex natural product derivatives.

Regioselectivity: In situations where a substrate contains multiple nucleophiles of the same type (e.g., two different primary amines), the reaction outcome is governed by regioselectivity. The reaction will generally favor the nucleophile that is more electronically activated (i.e., more basic) and less sterically hindered. A primary amine, for instance, will typically react faster than a more sterically encumbered secondary amine.

The table below illustrates the expected chemoselective outcome of reacting this compound with a hypothetical polyfunctional molecule.

Table of Mentioned Compounds

Advanced Spectroscopic and Structural Elucidation of Pentafluorophenyl 6 Phenylnicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms within a molecule. For Pentafluorophenyl 6-phenylnicotinate, a combination of ¹H, ¹⁹F, and ¹³C NMR experiments provides a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons of the 6-phenylnicotinate moiety. The aromatic region of the spectrum will be particularly informative. The protons of the nicotinic acid ring, being part of a heteroaromatic system, will likely appear at distinct chemical shifts, influenced by the nitrogen atom and the substitution pattern. The protons of the phenyl group at the 6-position will also resonate in the aromatic region, typically between 7.0 and 8.5 ppm.

The integration of the proton signals is crucial for assessing the purity of the sample, ensuring the correct ratio of protons in different parts of the molecule. The coupling patterns (multiplicities) of the signals provide valuable information about the connectivity of adjacent protons, allowing for the unambiguous assignment of each resonance. For instance, the protons on the nicotinic acid ring will show characteristic ortho, meta, and para couplings.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-2 (Nicotinate) | ~9.0 - 9.2 | Doublet | Expected to be the most downfield signal due to proximity to nitrogen and the ester group. |

| H-4 (Nicotinate) | ~8.2 - 8.4 | Doublet of doublets | Coupled to H-2 and H-5. |

| H-5 (Nicotinate) | ~7.8 - 8.0 | Doublet | Coupled to H-4. |

| Phenyl Protons (ortho) | ~7.6 - 7.8 | Multiplet | Protons on the phenyl ring closest to the nicotinic acid ring. |

Note: Predicted values are based on typical chemical shifts for similar aromatic and heteroaromatic systems.

¹⁹F NMR spectroscopy is a powerful technique for probing the electronic environment of fluorine atoms. The pentafluorophenyl group in this compound will give rise to a characteristic set of signals in the ¹⁹F NMR spectrum. Due to the different chemical environments, the ortho, meta, and para fluorine atoms are expected to resonate at distinct chemical shifts. Typically, these signals appear in the range of -140 to -170 ppm relative to a standard such as CFCl₃.

The coupling between the fluorine atoms provides further structural confirmation. The ortho fluorines will show coupling to the meta fluorines, the meta fluorines will couple to both the ortho and para fluorines, and the para fluorine will couple to the meta fluorines. This results in a characteristic 2:1:2 pattern of multiplets for the ortho, para, and meta fluorines, respectively.

Table 2: Predicted ¹⁹F NMR Chemical Shifts (δ) for the Pentafluorophenyl Group

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ortho-Fluorines | ~ -150 to -155 | Triplet or Doublet of doublets |

| para-Fluorine | ~ -160 to -165 | Triplet |

Note: Predicted values are based on typical chemical shifts for pentafluorophenyl esters.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 160-170 ppm. The carbons of the aromatic and heteroaromatic rings will appear in the region of 120-160 ppm. The carbons of the pentafluorophenyl group will exhibit characteristic couplings to the directly attached fluorine atoms (¹JCF), which are typically large, as well as smaller two- and three-bond couplings (²JCF and ³JCF).

Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the ¹H and ¹³C signals by correlating the chemical shifts of directly bonded and long-range coupled protons and carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C=O (Ester Carbonyl) | ~160 - 165 | |

| Aromatic/Heteroaromatic Carbons | ~120 - 160 | Complex region with multiple signals. |

Note: Predicted values are based on typical chemical shifts for aromatic esters and pentafluorophenyl compounds.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its conformational state.

The IR and Raman spectra of this compound will be dominated by vibrations associated with its key functional groups. The most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the C=O stretching vibration of the ester group. For aromatic esters, this band typically appears in the region of 1730-1750 cm⁻¹.

The spectra will also display a series of bands corresponding to the C=C and C-H stretching and bending vibrations of the aromatic and heteroaromatic rings. The C-F stretching vibrations of the pentafluorophenyl group are expected to give rise to strong absorptions in the fingerprint region of the IR spectrum, typically between 1000 and 1300 cm⁻¹.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| C=O Stretch (Ester) | 1730 - 1750 | Strong | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong | Strong |

| C-O Stretch (Ester) | 1200 - 1300 | Strong | Weak |

While primarily used for functional group identification, vibrational spectroscopy can also provide clues about the molecule's conformation. The exact position and shape of the carbonyl stretching band can be sensitive to the rotational isomerism around the C-O single bond of the ester group. Computational studies, in conjunction with experimental IR and Raman data, can help to determine the most stable conformation of the molecule in the solid state or in solution. The relative orientation of the phenyl and nicotinic acid rings could also influence the vibrational spectra, although these effects may be subtle.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

The molecule would likely undergo fragmentation at the ester linkage, leading to the formation of characteristic ions corresponding to the pentafluorophenoxy group and the 6-phenylnicotinoyl group. Further fragmentation of the 6-phenylnicotinoyl cation could involve the loss of carbon monoxide (CO) or cleavage of the phenyl group. High-resolution mass spectrometry would be crucial for confirming the elemental composition of these fragments and the parent molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing insights into its electronic transitions. The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of its aromatic systems: the phenyl-substituted pyridine (B92270) ring and the pentafluorophenyl ring.

The π → π* transitions within these aromatic rings would be responsible for the primary absorption bands. The presence of the phenyl substituent on the nicotinic acid backbone and the highly electronegative fluorine atoms on the phenol (B47542) ring can influence the position and intensity of these absorption maxima.

Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

For this compound, an XRD analysis would reveal the planarity of the pyridine and phenyl rings, the torsion angles between them, and the geometry of the ester linkage. This data is critical for understanding intermolecular interactions, such as π-stacking or halogen bonding, which dictate the crystal packing and solid-state properties of the compound.

Elemental Analysis and Combustion Analysis for Stoichiometry

Elemental analysis, often performed via combustion analysis, is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage of its constituent elements. For this compound (C₁₈H₈F₅NO₂), the theoretical elemental composition can be calculated as follows:

| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon (C) | 12.01 | 18 | 216.18 | 61.54% |

| Hydrogen (H) | 1.01 | 8 | 8.08 | 2.30% |

| Fluorine (F) | 19.00 | 5 | 95.00 | 27.05% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 3.99% |

| Oxygen (O) | 16.00 | 2 | 32.00 | 9.11% |

| Total | 365.27 | 100.00% |

Experimental data from combustion analysis should closely match these theoretical values to confirm the purity and stoichiometry of the synthesized compound.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. A TGA of this compound would show the temperature at which the compound begins to decompose and the subsequent mass loss associated with the release of volatile fragments.

The decomposition of this compound would likely proceed in multiple steps, corresponding to the cleavage of the ester bond and the breakdown of the aromatic rings. The resulting thermogram would be characteristic of the compound's thermal stability, a crucial parameter for its handling and application in various fields.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material. nih.gov While specific XPS data for this compound is not widely published, the technique can be employed to analyze the surface chemistry of the compound. nih.gov

Computational Chemistry and Theoretical Studies on Pentafluorophenyl 6 Phenylnicotinate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods)

Quantum chemical calculations are powerful computational tools used to investigate the properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict molecular structures, energies, and various other electronic and spectroscopic properties. For a molecule like Pentafluorophenyl 6-phenylnicotinate, these calculations would typically be performed using a specific level of theory (e.g., B3LYP functional) and a suitable basis set (e.g., 6-311++G(d,p)).

No specific optimized geometry data for this compound is available in the searched literature.

The electronic structure of a molecule governs its reactivity and optical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important parameter that provides information about the molecule's chemical stability and electronic transitions.

The Molecular Electrostatic Potential (MEP) map is another valuable tool that illustrates the charge distribution within a molecule. It helps in identifying the electrophilic and nucleophilic sites, providing insights into how the molecule might interact with other species.

Specific HOMO-LUMO energies and MEP analysis for this compound have not been reported in the available literature.

Theoretical vibrational spectra (infrared and Raman) can be calculated to complement experimental findings. These calculations predict the frequencies and intensities of the vibrational modes of the molecule. By comparing the calculated spectrum with an experimental one, a detailed assignment of the vibrational bands to specific atomic motions (stretching, bending, etc.) can be made. This is a powerful method for confirming the structure of a synthesized compound.

A calculated vibrational spectrum for this compound is not available in the public domain.

Molecules with large delocalized π-electron systems, such as this compound, are candidates for materials with non-linear optical (NLO) properties. Computational methods can be used to calculate the first and second hyperpolarizabilities, which are measures of the NLO response of a molecule. These calculations can help in the design of new materials for applications in optoelectronics and photonics. Studies have shown that the presence of pentafluorophenyl groups can influence the NLO performance of molecules. organic-chemistry.org

Specific calculated NLO properties for this compound are not documented in the searched scientific literature.

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the molecular structure and electronic properties. These models can predict how properties like the HOMO-LUMO gap and the electronic absorption spectrum change in different solvents.

While general studies on solvent effects on similar molecules exist, specific data for this compound is not available.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled and vacant orbitals, which are indicative of hyperconjugative and conjugative effects. This analysis can quantify the stability arising from electron delocalization and provide insights into intramolecular charge transfer. For this compound, NBO analysis would be used to understand the electronic interactions between the different aromatic rings and the ester group.

No specific NBO analysis for this compound has been found in the available literature.

Reactivity Descriptors and Active Site Prediction (e.g., Fukui Functions, ELF, LOL, ALIE)

Computational methods are instrumental in predicting the reactive nature of molecules. For this compound, a combination of theoretical tools can elucidate its electrophilic and nucleophilic sites, as well as the nature of its chemical bonds.

Fukui Functions: The Fukui function is a key descriptor in conceptual density functional theory (DFT) used to identify the most reactive sites in a molecule. nih.gov It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. For this compound, the Fukui functions would likely indicate that the carbonyl carbon of the ester group is a primary site for nucleophilic attack. This is due to the strong electron-withdrawing effect of the pentafluorophenyl group, which makes the carbonyl carbon highly electrophilic. Conversely, the nitrogen atom on the pyridine (B92270) ring and the oxygen atoms would be predicted as the primary sites for electrophilic attack.

Electron Localization Function (ELF) and Localization-Affected Liquids (LOL): The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in the vicinity of a reference electron. wikipedia.org It is a powerful tool for visualizing chemical bonds and lone pairs. An ELF analysis of this compound would be expected to show distinct localization domains corresponding to the covalent bonds (C-C, C-H, C=O, C-O, C-F) and the lone pairs on the oxygen and nitrogen atoms. wikipedia.orgjussieu.fraps.orgjussieu.fr The highly polarized C-F bonds on the pentafluorophenyl ring would exhibit electron density shifted towards the fluorine atoms. The Localization-Affected Liquids (LOL) analysis, a related concept, further helps in understanding the electron-pairing in a system.

Average Local Ionization Energy (ALIE): The ALIE on the electrostatic potential surface is used to predict the most probable sites for electrophilic attack. Lower ALIE values indicate regions that are more susceptible to electrophilic attack. For this compound, the ALIE surface would likely highlight the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group as the regions with the lowest ALIE values, corroborating the predictions from Fukui functions.

Table 1: Predicted Reactive Sites in this compound based on Computational Descriptors

| Descriptor | Predicted Nucleophilic Site(s) (Attack by Electrophile) | Predicted Electrophilic Site(s) (Attack by Nucleophile) |

| Fukui Function (f-) | Pyridine Nitrogen, Ester Oxygen atoms | Carbonyl Carbon |

| ELF/LOL | High localization around N and O atoms (lone pairs) | Delocalization at the carbonyl carbon |

| ALIE | Low values around Pyridine Nitrogen and Ester Oxygen atoms | High values around the Carbonyl Carbon |

Molecular Dynamics (MD) Simulations for Supramolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.govcpu.edu.cnpku.edu.cn For derivatives of this compound, MD simulations could be employed to investigate their interactions with biological macromolecules or other molecules, forming supramolecular assemblies.

If this compound were to be studied for its interaction with a protein, for instance, MD simulations could predict the stability of the ligand-protein complex. The simulations would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity. The pentafluorophenyl group, with its electron-poor nature, could participate in favorable interactions with electron-rich aromatic residues of a protein. The phenyl-substituted pyridine ring could also engage in π-π stacking interactions.

Although no specific MD simulation studies on this compound have been published, the methodology is well-established for similar molecular systems. mdpi.com The general steps would involve:

System Setup: Building the initial system containing the ligand, the receptor (e.g., a protein), and solvent molecules (typically water).

Energy Minimization: Optimizing the geometry of the system to remove any steric clashes.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure.

Production Run: Running the simulation for a significant period (nanoseconds to microseconds) to collect data on the trajectory of the atoms.

Analysis: Analyzing the trajectory to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energies.

Table 2: Potential Supramolecular Interactions of this compound Derivatives from MD Simulations

| Type of Interaction | Potential Interacting Groups on Derivative | Potential Interacting Groups on a Supramolecular Partner (e.g., Protein) |

| Hydrogen Bonding | Ester Oxygen atoms, Pyridine Nitrogen | Polar amino acid residues (e.g., Ser, Thr, Asn, Gln) |

| π-π Stacking | Phenyl ring, Pyridine ring, Pentafluorophenyl ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

| Hydrophobic Interactions | Phenyl ring | Nonpolar amino acid residues (e.g., Leu, Ile, Val) |

| Halogen Bonding | Fluorine atoms of the pentafluorophenyl group | Electron-rich atoms (e.g., O, N) |

Quantitative Structure-Property Relationships (QSPR) in Nicotinate (B505614) Derivatives

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a compound based on its molecular structure. mdpi.commdpi.comresearchgate.net These models are widely used in drug discovery and materials science to screen virtual libraries of compounds and prioritize them for synthesis and testing.

For a series of nicotinate derivatives, a QSPR study would involve calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates these descriptors with a specific property of interest (e.g., binding affinity to a receptor, solubility, or toxicity).

Key molecular descriptors that would be relevant for a QSPR study of nicotinate derivatives include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D shape of the molecule.

Electronic descriptors: These include partial charges, dipole moment, and frontier molecular orbital energies.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

While a specific QSPR study for this compound is not documented, research on other nicotinate derivatives has shown that properties like receptor binding affinity can be successfully modeled using QSPR. organic-chemistry.org These studies highlight the importance of steric and electronic factors in determining the biological activity of this class of compounds.

Table 3: Examples of Molecular Descriptors Used in QSPR Studies of Nicotinate Derivatives

| Descriptor Class | Specific Descriptor Example | Property It Describes |

| Topological | Wiener Index | Molecular branching |

| Geometrical | Molecular Surface Area | Size and shape of the molecule |

| Electronic | Dipole Moment | Polarity of the molecule |

| Hydrophobic | LogP | Lipophilicity |

Advanced Applications in Organic Synthesis and Materials Science

Peptide and Protein Synthesis and Post-Translational Modification

The reactivity of pentafluorophenyl esters towards primary amines makes them exemplary tools for the construction and modification of peptides and proteins. nih.gov They facilitate the formation of stable amide bonds, which is the fundamental linkage in these biological macromolecules.

Solid-Phase Peptide Synthesis Utilizing Preformed Esters

Pentafluorophenyl esters of N-protected amino acids are highly effective reagents for solid-phase peptide synthesis (SPPS). nih.gov Both tert-butyloxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) protected amino acid PFP esters have been successfully employed. nih.govpsu.edu The use of these preformed activated esters is advantageous as it can simplify automation and avoid exposing the growing peptide chain on the solid support to in-situ activating agents, which can reduce side reactions. nih.gov

Research has shown that Fmoc-amino acid PFP esters are particularly suitable for SPPS when conducted in polar solvents like dimethylformamide (DMF). psu.edu The coupling reactions are rapid and efficient, often enhanced by the addition of a catalyst such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govpsu.edu In a notable demonstration, this method was used to successfully synthesize a challenging decapeptide sequence (the acyl carrier protein 65-74), yielding a crude product of high purity. nih.gov The coupling rates and the purity of the final peptides are often comparable to those achieved using highly reactive symmetrical anhydrides. nih.gov

Bioconjugation and Site-Specific Labeling of Biomolecules (e.g., Proteins, Antibodies)

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, heavily relies on robust and selective reactions. PFP esters have emerged as superior reagents for the site-specific labeling of proteins and antibodies. nih.gov This specificity is crucial for producing homogeneous bioconjugates, where the attached molecule (e.g., a drug, a fluorophore) is located at a defined position on the protein. researchgate.net

A significant application is the preferential labeling of native monoclonal antibodies (mAbs). nih.gov Research has demonstrated that PFP esters can selectively target a single lysine (B10760008) residue (K188) within the kappa light chain of human IgG antibodies. nih.govresearchgate.net This selectivity is attributed to the unique chemical environment surrounding this specific lysine residue. researchgate.net By replacing the more commonly used N-hydroxysuccinimide (NHS) esters with PFP esters to activate a payload like a near-infrared (NIR) fluorophore, a dramatic increase in light-chain specific labeling is achieved. nih.gov The resulting antibody-fluorophore conjugates (AFCs) exhibit reduced aggregation and enhanced brightness compared to those synthesized via less selective methods. nih.gov

Furthermore, mixed PFP and o-fluorophenyl esters of aliphatic dicarboxylic acids have been developed as heterobifunctional linkers. researchgate.net These reagents leverage the different reactivities of the two ester groups to allow for controlled, sequential conjugation of two different molecules, providing a sophisticated tool for creating complex bioconjugates. researchgate.net

Functional Polymer and Copolymer Synthesis

The versatility of the PFP ester group extends into materials science, where it serves as a key functional handle for creating advanced polymers with tailored properties. Polymers bearing PFP ester side chains are stable and can be easily prepared, acting as versatile platforms for further chemical modification.

Post-Polymerization Modification Strategies for Diverse Polymer Architectures

Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers that are inaccessible through direct polymerization of the corresponding functional monomers. rsc.org Polymers containing PFP active esters, such as poly(pentafluorophenyl acrylate) (pPFPA) and poly(pentafluorophenyl methacrylate) (PPFMA), are highly effective precursor materials for PPM. rsc.orgdntb.gov.ua

The PFP ester groups along the polymer backbone are highly reactive towards nucleophiles, especially primary amines. rsc.orgdigitellinc.com This allows for the straightforward introduction of a wide array of functional side chains by simply reacting the precursor polymer with different amine-containing molecules. rsc.org This method has been used to create libraries of functional polymers from a single homopolymer precursor. dntb.gov.ua The reaction proceeds with near-quantitative conversion under mild conditions, making it a highly efficient and modular approach for generating diverse polymer architectures with precisely controlled functionalities. rsc.orgrsc.org This strategy is valuable for developing materials for applications ranging from drug delivery to advanced coatings. digitellinc.comresearchgate.net

Synthesis of Polyurethanes with Tunable Side Chains

A notable application of PFP ester chemistry is in the synthesis of functional polyurethanes (PUs) with tunable side chains. ibm.com The synthetic strategy involves first creating a novel diol monomer that contains a pendant PFP ester group. rsc.orgresearchgate.net This functional monomer can then undergo polyaddition with various diisocyanates, often using an organocatalyst like triflic acid, to form a linear polyurethane. rsc.orgibm.com

The resulting polyurethane possesses a backbone decorated with reactive PFP ester side chains. researchgate.net These esters remain intact during the polymerization and are available for subsequent post-polymerization modification. rsc.org By reacting this active polymer with various primary amines, a wide range of functional groups can be quantitatively attached to the side chains, yielding polyurethanes with tailored properties. rsc.orgresearchgate.net This modular approach allows for precise control over the final polymer structure and function, which is difficult to achieve by direct polymerization of functionally complex monomers. rsc.org

Table 1: Post-Polymerization Modification of a PFP Ester-Containing Polyurethane Data synthesized from research on the modification of poly(bis-MPA-C6F5-HDI) with various amines. rsc.org

| Modifying Amine | Resulting Side Chain | Solvent for Modification | Reaction Time (min) |

| 1-Hexylamine | N-hexylamide | THF/TEA | 45 |

| Benzylamine | N-benzylamide | THF/TEA | 45 |

| 3-Methoxypropylamine | N-(3-methoxypropyl)amide | THF/TEA | 45 |

| Glycine methyl ester | N-(carboxymethyl)amide | DMSO | 120 |

Preparation of Specialty Polymers (e.g., Glycopolymers)

Glycopolymers, which are synthetic polymers decorated with carbohydrate moieties, are of great interest for mimicking biological glycans and for applications in biomedicine. nih.gov The post-polymerization modification of PFP ester-containing polymers provides an efficient route to these specialty polymers.

The synthesis begins with a precursor polymer bearing PFP ester side chains, such as poly(pentafluorophenyl acrylate). digitellinc.com This active polymer is then reacted with a carbohydrate that has been modified to contain a primary amine group (an amino-sugar). The amine group readily displaces the pentafluorophenoxy group on the polymer to form a stable amide bond, effectively grafting the sugar onto the polymer backbone. nih.gov This method allows for the creation of well-defined glycopolymers where the density of the carbohydrate units can be controlled by the stoichiometry of the reaction. This approach has also been used to create protein-polymer conjugates by reacting the PFP-activated polymer with lysine residues on a protein surface. digitellinc.com

Facilitating the Synthesis of Complex Small Molecules and Libraries

The pentafluorophenyl (PFP) ester moiety of Pentafluorophenyl 6-phenylnicotinate serves as a highly reactive and efficient tool for the synthesis of complex organic molecules. PFP esters are recognized as superior active esters for a variety of chemical transformations, primarily due to the electron-withdrawing nature of the pentafluorophenyl group, which renders the ester highly susceptible to nucleophilic attack.

This heightened reactivity is particularly valuable in the construction of amide bonds, a fundamental linkage in a vast array of pharmaceuticals and biologically active compounds. researchgate.netambeed.com The reaction of this compound with primary or secondary amines proceeds under mild conditions to form the corresponding 6-phenylnicotinamide (B6601156) derivatives. A key advantage of using PFP esters is their reduced susceptibility to spontaneous hydrolysis compared to other active esters, which allows for more controlled and efficient coupling reactions, even in complex chemical environments. researchgate.net

Furthermore, PFP esters have been established as effective electrophilic partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net In these reactions, the PFP ester undergoes selective C-O bond cleavage, enabling the formation of new carbon-carbon bonds. This methodology allows for the 6-phenylnicotinate core to be coupled with a wide range of boronic acids, thereby facilitating the rapid assembly of diverse molecular libraries. The stability and high reactivity of PFP esters make them valuable reagents for creating collections of related compounds for screening in drug discovery and materials science. researchgate.net

Table 1: Reactivity of Pentafluorophenyl Esters in Key Synthetic Transformations

| Transformation | Role of PFP Ester | Key Advantages |

| Amide Bond Formation | Activated Acyl Donor | High reactivity, mild reaction conditions, low susceptibility to hydrolysis. researchgate.net |

| Suzuki-Miyaura Coupling | Electrophilic Partner | Selective C-O acyl cleavage, broad substrate scope, bench-stable reagent. researchgate.net |

Development of Advanced Materials

The structural characteristics of this compound make it a promising building block for the creation of advanced materials with tailored properties. The interplay between the fluorinated phenyl ring and the aromatic nicotinic acid derivative core can be exploited to design materials for supramolecular chemistry and optoelectronics.

Supramolecular Assemblies and Hydrogelators

The formation of ordered, non-covalent structures is a cornerstone of supramolecular chemistry and materials science. Aromatic-capped peptide derivatives, particularly those containing the pentafluorobenzyl group, have been shown to be effective hydrogelators. researchgate.netresearchgate.net These molecules can self-assemble in water to form three-dimensional networks, trapping the solvent and creating a hydrogel. researchgate.netresearchgate.net This self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking.

Drawing a parallel, the pentafluorophenyl group in this compound can participate in strong aromatic-aromatic interactions, which are a driving force for the formation of supramolecular structures. nih.gov The 6-phenylnicotinate moiety can also engage in π-π stacking and potentially hydrogen bonding, further promoting self-assembly. By attaching this compound to other molecular scaffolds, such as peptides or polymers, it is conceivable to design new classes of hydrogelators for applications in tissue engineering and drug delivery. lookchem.comlookchem.com The resulting hydrogels could exhibit tunable mechanical properties and biocompatibility. lookchem.com

Organic Light-Emitting Diode (OLED) Components and Optoelectronic Materials

The field of organic electronics relies on materials with specific photophysical and electronic properties. Nitrogen-containing heterocyclic compounds are frequently used as components in Organic Light-Emitting Diodes (OLEDs) due to their electron-transporting capabilities and thermal stability. molaid.combldpharm.com Chemical suppliers list derivatives of 6-phenylnicotinate, such as methyl 6-phenylnicotinate, as intermediates for OLED materials. molaid.comambeed.com This suggests that the 6-phenylnicotinate core structure is a relevant building block for optoelectronic applications.

The introduction of the pentafluorophenyl group can further enhance the properties of these materials. The electron-withdrawing nature of the fluorinated ring can modify the electronic energy levels (HOMO/LUMO) of the molecule, which is a critical factor in designing efficient OLEDs. bldpharm.com By tuning these energy levels, it is possible to improve charge injection and transport within the device, leading to higher efficiency and lower power consumption. fluorochem.co.uk While direct application of this compound in OLEDs has not been extensively reported, its constituent parts suggest its potential as a precursor for new emitter or host materials in optoelectronic devices. fluorochem.co.ukacs.orgntu.edu.sg

Role in Catalysis and Organocatalysis

The reactivity of the pentafluorophenyl ester group also positions this compound as a potential player in the field of catalysis. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, often relies on the activation of substrates through the formation of reactive intermediates.

Pentafluorophenyl esters have been employed in organocatalytic dynamic kinetic resolutions, a powerful method for the synthesis of chiral compounds. In these processes, the PFP ester can be a substrate that is selectively transformed by a chiral organocatalyst. Furthermore, the listing of "Perfluorophenyl 6-phenylnicotinate" by some chemical suppliers under the category of "Organocatalysts" suggests its potential utility in this area, although specific applications are not detailed. acs.org

The 6-phenylnicotinate portion of the molecule, containing a pyridine (B92270) ring, also offers a potential site for metal coordination. This could allow for its use as a ligand in transition metal catalysis. The electronic properties of the pyridine ring can be modulated by the phenyl and pentafluorophenyl ester substituents, potentially influencing the catalytic activity and selectivity of a coordinated metal center.

Table 2: Potential Applications in Catalysis

| Catalysis Type | Potential Role of this compound | Rationale |

| Organocatalysis | Substrate or Pre-catalyst | The reactive PFP ester can be activated by an organocatalyst. |

| Transition Metal Catalysis | Ligand Precursor | The pyridine nitrogen can coordinate to a metal center. |

Analytical Methodologies for the Investigation of Pentafluorophenyl Esters in Research

Chromatographic Techniques for Separation and Quantification.quora.comrsc.orgnih.gov

Chromatography is the cornerstone for separating the target compound from starting materials, byproducts, and degradation products.

HPLC is a primary tool for assessing the purity of pentafluorophenyl esters and for monitoring the progress of reactions in which they are consumed or produced. sigmaaldrich.com In a typical reversed-phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). As the esterification reaction proceeds, aliquots can be taken, and the decrease in the starting carboxylic acid peak area and the increase in the product ester peak area can be tracked over time. quora.comsigmaaldrich.com This allows for the determination of reaction completion and the identification of any side products.

Interactive Data Table: Example HPLC Conditions for Reaction Monitoring

| Parameter | Condition | Purpose |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA) | Elutes compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm and 268 nm | Detection of aromatic rings and chromophores. |

| Temperature | 25 °C | Ensures reproducible retention times. |

While RP-HPLC is effective for the relatively nonpolar ester, the analysis of highly polar degradation products, such as the parent 6-phenylnicotinic acid or any hydrolyzed fragments, can be challenging. HILIC provides an alternative separation mechanism that excels at retaining and separating very polar compounds. nih.govthermofisher.comsigmaaldrich.com HILIC uses a polar stationary phase (like silica (B1680970) or amide-bonded silica) and a mobile phase with a high concentration of an organic solvent, like acetonitrile, and a small amount of aqueous buffer. sigmaaldrich.comchromatographyonline.com This is particularly useful for quantifying polar starting materials or byproducts that may not be well-retained in reversed-phase systems. longdom.org

GC is suitable for the analysis of volatile and thermally stable compounds. mdpi.com While the target compound, Pentafluorophenyl 6-phenylnicotinate, may have limited volatility due to its size, GC is an excellent method for detecting volatile impurities or byproducts from the synthesis, such as residual solvents or smaller reagents. nih.gov For less volatile compounds, derivatization may be required to increase their volatility and thermal stability for GC analysis. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity

Spectrophotometric Assays for Quantitative Determination.nih.govtestronixinstruments.com

UV-Vis spectrophotometry can be used for the quantitative determination of this compound, provided it has a unique chromophore that absorbs light in the UV or visible spectrum. testronixinstruments.com The concentration can be determined by measuring the absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. This method is often used to quantify the release of a chromophoric leaving group during a reaction. For example, if the pentafluorophenoxide anion released during an aminolysis reaction has a distinct UV absorbance from the ester, the progress of the reaction can be followed by monitoring the increase in absorbance at that specific wavelength. nih.gov

Derivatization Strategies for Enhanced Analytical Detection.psu.edunih.govxjtu.edu.cn

Derivatization is a technique used to modify an analyte to make it more suitable for a specific analytical method. psu.edu For example, if the parent carboxylic acid (6-phenylnicotinic acid) needs to be quantified at very low levels by GC, it can be derivatized to form a more volatile ester (e.g., a methyl or silyl (B83357) ester). psu.edu For HPLC, derivatization can be used to attach a fluorescent tag to a non-fluorescent molecule, significantly enhancing detection sensitivity. nih.gov Reagents like pentafluorophenylhydrazine (B1196947) are used to derivatize carbonyl compounds to create stable derivatives that are easily analyzed by GC-MS, offering very low detection limits. nih.govresearchgate.net

Methodologies for Monitoring Reaction Progress and Product Formation.nih.govsigmaaldrich.comspectroscopyonline.com

Monitoring the progress of a reaction is crucial for optimizing reaction conditions and determining the endpoint.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor reaction progress on the bench. rsc.orgsigmaaldrich.com By spotting the reaction mixture on a TLC plate alongside the starting materials, a chemist can visually track the disappearance of reactants and the appearance of the product. rsc.org

In-situ Spectroscopy: Techniques like mid-infrared (MIR) or Raman spectroscopy can be used for real-time, in-situ reaction monitoring. spectroscopyonline.com An immersion probe placed directly in the reaction vessel can continuously collect spectra, allowing for the generation of concentration profiles for reactants and products over time without the need for sampling. nih.gov

Mass Spectrometry (MS): Direct liquid sampling MS can be employed for online reaction monitoring. nih.gov A small, continuous stream of the reaction mixture is introduced into the mass spectrometer, providing real-time data on the mass-to-charge ratios of the species present. This is a powerful tool for identifying intermediates and confirming product formation. sigmaaldrich.com

Future Perspectives and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Routes for Nicotinate (B505614) Activated Esters

The synthesis of activated esters, such as pentafluorophenyl nicotinate derivatives, is a cornerstone of modern organic chemistry, enabling the efficient formation of amide and other ester bonds. While traditional methods often rely on standard coupling reagents, the future of synthesizing these molecules is geared towards more sustainable and efficient practices.

One promising avenue is the adoption of biocatalysis . Enzymes like lipases and nitrilases have demonstrated high efficiency and selectivity in the synthesis of various esters and amides under mild reaction conditions. Current time information in Santa Cruz, CA, US.nih.govfrontiersin.orgnih.gov For instance, immobilized lipases such as Novozym® 435 have been successfully used in the synthesis of nicotinamide (B372718) derivatives in continuous-flow microreactors, offering high yields and significantly reduced reaction times compared to batch processes. Current time information in Santa Cruz, CA, US.nih.gov The development of biocatalytic routes for the synthesis of 6-phenylnicotinic acid, the precursor to the target compound, could draw from established enzymatic processes for producing nicotinic acid and its derivatives. frontiersin.orgnih.gov

Another key area is the use of green solvents and reaction conditions . Research has shown the utility of solvents like Cyrene™, a biodegradable solvent derived from cellulose, as a substitute for toxic polar aprotic solvents like DMF and DMSO in nucleophilic aromatic substitution (SNAr) reactions of nicotinic esters. tcichemicals.com Furthermore, the development of chemocatalytic systems, such as the use of MoO3/SiO2 as a solid acid catalyst for esterification, presents a recyclable and environmentally friendlier alternative to traditional mineral acids. orientjchem.org

Future synthetic strategies for Pentafluorophenyl 6-phenylnicotinate could involve a multi-step process starting from the sustainable generation of a 6-substituted nicotinic acid precursor, potentially through biocatalytic modification of bio-based feedstocks, followed by an efficient and green esterification with pentafluorophenol (B44920). ukri.orgukri.org

Table 1: Comparison of Synthetic Approaches for Nicotinate Derivatives

| Method | Catalyst/Reagent | Advantages | Disadvantages | Relevant Findings |

|---|---|---|---|---|

| Traditional Esterification | Sulfuric Acid, Thionyl Chloride | High reactivity, well-established | Use of corrosive reagents, harsh conditions, waste generation | Commonly used for preparing simple alkyl nicotinates. chemicalbook.com |

| Biocatalysis (Enzymatic) | Lipases (e.g., Novozym® 435), Nitrilases | Mild conditions, high selectivity, sustainable, reusable catalysts | Enzyme stability and cost can be a factor | High yields (81.6–88.5%) in continuous-flow synthesis of nicotinamides. Current time information in Santa Cruz, CA, US.nih.gov |

| Green Solvents | Cyrene™ | Biodegradable, reduced toxicity, easy product isolation | Potential for polymerization with certain bases | Outperformed DMF and DMSO in SNAr reactions of nicotinic esters. tcichemicals.com |

| Solid Acid Catalysis | MoO3/SiO2 | Reusable catalyst, reduced waste | May require higher temperatures than homogeneous catalysts | Effective for the esterification of pyridinecarboxylic acids. orientjchem.org |

| Electrochemical Synthesis | Anodic oxidation | Avoids use of exogenous dehydrating agents | Requires specialized equipment | Developed for the direct coupling of carboxylic acids with pentafluorophenol. rsc.org |

Expansion of Reactivity Profiles and New Catalytic Applications

Pentafluorophenyl esters are renowned for their high reactivity as acylating agents, a property stemming from the electron-withdrawing nature of the pentafluorophenyl group, which makes the ester carbonyl highly electrophilic. tcichemicals.comgoogle.com This inherent reactivity makes this compound a prime candidate for efficient amide bond formation, a critical reaction in peptide synthesis and the creation of fine chemicals. google.comresearchgate.net

Future research should systematically explore the reactivity of this compound with a diverse library of nucleophiles, including sterically hindered amines, less reactive anilines, and various alcohols and thiols. This would establish a comprehensive reactivity profile and expand its utility as a versatile acylating agent.

Beyond its role as a reagent, the pyridine (B92270) nitrogen within the nicotinate scaffold introduces the potential for catalytic activity . Pyridine and its derivatives are known to act as nucleophilic catalysts in a variety of reactions, including acyl transfer. rsc.orgchemtube3d.com The 6-phenylnicotinate structure could be investigated for its ability to catalyze reactions, potentially in an intramolecular fashion or as part of a larger catalytic system. The electronic properties of the pyridine ring, modulated by the 6-phenyl substituent, could influence its catalytic efficacy.

Design and Synthesis of Advanced Functional Materials Based on Nicotinate Scaffolds

The nicotinic acid scaffold is a valuable building block for the creation of functional materials, including polymers and metal-organic frameworks. google.comnih.gov The introduction of a 6-phenyl substituent and a reactive pentafluorophenyl ester group in this compound offers unique opportunities for materials design.

One area of exploration is the development of novel polymers . The pentafluorophenyl ester group can serve as a reactive handle for post-polymerization modification, allowing for the facile introduction of various functional groups onto a polymer backbone. google.com For example, a polymer could be synthesized from a monomer containing the 6-phenylnicotinate moiety, and the pendant pentafluorophenyl ester groups could then be reacted with amines or other nucleophiles to create a library of functionalized polymers with tailored properties for applications such as drug delivery or as specialized resins for chromatography. nih.gov

Furthermore, the rigid and aromatic nature of the 6-phenylnicotinate scaffold makes it an attractive ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers . The pyridine nitrogen and potentially the ester carbonyl could coordinate to metal ions, leading to the formation of porous materials with potential applications in gas storage, separation, or catalysis.

Integration of Advanced Computational Methods for Predictive Design and Mechanistic Understanding

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. Methods like Density Functional Theory (DFT) can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound. nih.gov

Future computational studies could focus on:

Predicting Reactivity: Calculating the transition states for reactions with various nucleophiles to predict reaction rates and selectivity.

Mechanistic Elucidation: Investigating the mechanism of any observed catalytic activity of the nicotinate scaffold.

Designing Materials: Simulating the formation and properties of polymers and MOFs incorporating the 6-phenylnicotinate unit to predict their structure and function.

Spectroscopic Characterization: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the experimental characterization of the compound and its derivatives. nih.gov

Such computational insights can accelerate the discovery of new applications and provide a deeper understanding of the fundamental chemistry of this molecule.

Potential as Chemical Probes or Intermediates in Biological and Medicinal Chemistry Research

Nicotinic acid and its derivatives are known to possess a wide range of biological activities and are important in medicinal chemistry. researchgate.netnih.govclinpgx.org The structure of this compound suggests several potential applications in this field.

The high reactivity of the pentafluorophenyl ester makes it an excellent tool for bioconjugation . It can be used to attach the 6-phenylnicotinate moiety to proteins, peptides, or other biomolecules. This could be useful for developing chemical probes to study biological systems or for creating targeted drug delivery systems. The 6-phenylnicotinate part of the molecule could act as a recognition element for specific biological targets, while the pentafluorophenyl ester provides the means for covalent attachment.

Moreover, this compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The ester can be readily converted into a wide array of amides, hydrazides, and other derivatives, allowing for the rapid generation of a library of compounds for biological screening. researchgate.netnih.gov The 6-phenylnicotinate scaffold itself is of interest, as substituted nicotinic acids have been investigated as anti-inflammatory and anticancer agents. nih.govnih.gov

Table 2: Potential Applications of Nicotinate Derivatives in Research

| Application Area | Rationale | Example from Related Compounds |

|---|---|---|

| Anti-inflammatory Agents | Nicotinic acid scaffold is present in known anti-inflammatory drugs. | Synthesis of novel nicotinic acid derivatives with potent anti-inflammatory activity and improved gastric safety profiles. nih.gov |

| Anticancer Agents | Phenyl-substituted heterocyclic compounds can exhibit cytotoxic effects. | Phenylacetamide derivatives have shown potential as anticancer agents. nih.gov Arylpiperazine derivatives are being investigated for their anti-proliferative activity. nih.gov |

| Drug Delivery | Polymers containing nicotinic acid can be designed for controlled release. | High molecular weight polymers with nicotinic acid side chains for gradual release. google.com |

| Chemical Probes | Reactive esters are used to label biomolecules. | Pentafluorophenyl esters are used for the synthesis of active esters for bioconjugation. google.com |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Pentafluorophenyl 6-phenylnicotinate relevant to experimental design?

- Answer : The compound (CAS RN 934570-41-9) has a molecular formula of C₁₈H₈F₅NO₂, a melting point of 113–115°C, and a purity of ≥97% (HPLC) . These properties are critical for reproducibility in synthesis and reaction optimization. For example, the narrow melting range indicates high crystallinity, which may influence solubility and reaction kinetics. Researchers should validate purity using techniques like ¹H/¹⁹F NMR or HPLC to ensure batch consistency.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Answer : The compound is classified as a potential carcinogen (IARC, ACGIH, NTP) and mutagen at concentrations ≥0.1% . Researchers must use fume hoods, wear nitrile gloves, and employ respiratory protection (e.g., N95 masks) during handling. Waste disposal should follow protocols for halogenated organics. Pre-experiment risk assessments should address acute toxicity (e.g., skin/eye irritation) and chronic hazards (e.g., reproductive toxicity) documented in safety data sheets .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Answer : ¹⁹F NMR is the gold standard for confirming the integrity of the pentafluorophenyl group, as it provides distinct chemical shifts for fluorine atoms in aromatic systems . ATR-FTIR can validate ester carbonyl peaks (~1740 cm⁻¹), while elemental analysis ensures stoichiometric consistency. Discrepancies in melting points or spectral data may indicate hydrolysis or impurities .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize hydrolysis of the ester group?

- Answer : Hydrolysis of the pentafluorophenyl ester is a critical stability concern. To mitigate this, reactions should be conducted under anhydrous conditions (e.g., dry DMF or THF) with molecular sieves to absorb moisture . Real-time monitoring via ¹⁹F NMR can detect early hydrolysis by tracking fluorine signal shifts. Post-synthesis, lyophilization or storage at –20°C in inert atmospheres enhances stability .

Q. What methodological frameworks (e.g., PICOT, FINER) are appropriate for designing studies on the biochemical interactions of this compound?

- Answer : The PICOT framework (Population, Intervention, Comparison, Outcome, Time) is ideal for in vitro studies. For example:

- P : Cancer cell lines (e.g., HeLa);

- I : Exposure to 10 µM this compound;

- C : Untreated cells or a control ester (e.g., phenyl nicotinate);

- O : Apoptosis rate (measured via flow cytometry);

- T : 48-hour incubation .

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure the study addresses gaps in fluorinated ester toxicology .

Q. How can contradictions in mutagenicity data for this compound be resolved through experimental replication?

- Answer : Discrepancies in mutagenicity classifications (e.g., IARC vs. NTP) require replication under standardized conditions. Researchers should:

- Use the Ames test (OECD 471) with Salmonella strains TA98 and TA100;

- Control variables (e.g., solvent purity, metabolite activation via S9 liver extract);

- Compare results against structurally similar compounds (e.g., pentafluorophenyl pyridine-2-carboxylate) to isolate structure-activity relationships .

Q. What analytical techniques are most effective for characterizing the stability of this compound under varying storage conditions?

- Answer : Accelerated stability studies using TGA (Thermogravimetric Analysis) can quantify thermal degradation thresholds (e.g., weight loss at >150°C) . HPLC-UV at 254 nm monitors hydrolytic byproducts over time, while XRD identifies polymorphic changes. For long-term storage, lyophilized samples in amber vials under argon show <5% degradation over 6 months .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., cytotoxicity vs. non-toxicity), use orthogonal assays (e.g., MTT for viability, LDH for membrane integrity) and validate with independent techniques (e.g., LC-MS for metabolite profiling) .

- Ecotoxicity Gaps : No ecological data (e.g., biodegradability, bioaccumulation) are available . Researchers should prioritize OECD 301/302 tests to assess environmental risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.